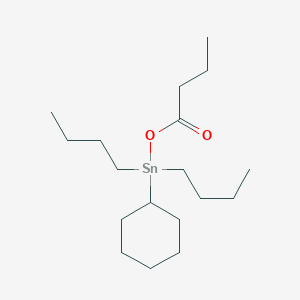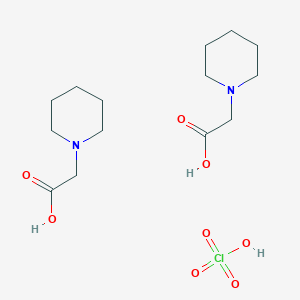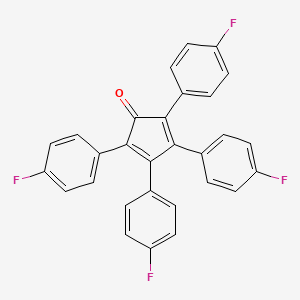
(Butanoyloxy)(dibutyl)cyclohexylstannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Butanoyloxy)(dibutyl)cyclohexylstannane is an organotin compound characterized by the presence of a cyclohexyl group bonded to a tin atom, which is further substituted with butanoyloxy and dibutyl groups. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Butanoyloxy)(dibutyl)cyclohexylstannane typically involves the reaction of cyclohexyltin trichloride with butanoyl chloride and dibutylmagnesium. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the sensitive tin compound. The general reaction scheme is as follows:
Cyclohexyltin trichloride+Butanoyl chloride+Dibutylmagnesium→this compound+By-products
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reagent flow rates.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of tin oxides and other oxidized derivatives.
Reduction: The compound can be reduced to form lower oxidation state tin compounds.
Substitution: The butanoyloxy and dibutyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Tin oxides and other oxidized organotin compounds.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
科学的研究の応用
(Butanoyloxy)(dibutyl)cyclohexylstannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the production of polymers and as a catalyst in various industrial processes.
作用機序
The mechanism of action of (Butanoyloxy)(dibutyl)cyclohexylstannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
(Butanoyloxy)(dibutyl)tin: Similar structure but lacks the cyclohexyl group.
(Butanoyloxy)(dibutyl)phenylstannane: Similar structure but contains a phenyl group instead of a cyclohexyl group.
(Butanoyloxy)(dibutyl)methylstannane: Similar structure but contains a methyl group instead of a cyclohexyl group.
Uniqueness: (Butanoyloxy)(dibutyl)cyclohexylstannane is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, stability, and interaction with molecular targets, making it a valuable compound for specific applications in research and industry.
特性
CAS番号 |
142088-13-9 |
|---|---|
分子式 |
C18H36O2Sn |
分子量 |
403.2 g/mol |
IUPAC名 |
[dibutyl(cyclohexyl)stannyl] butanoate |
InChI |
InChI=1S/C6H11.C4H8O2.2C4H9.Sn/c1-2-4-6-5-3-1;1-2-3-4(5)6;2*1-3-4-2;/h1H,2-6H2;2-3H2,1H3,(H,5,6);2*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChIキー |
PLVRKRXUIROUOI-UHFFFAOYSA-M |
正規SMILES |
CCCC[Sn](CCCC)(C1CCCCC1)OC(=O)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Dodec-1-en-1-yl)oxy]-4-oxobutanoate](/img/structure/B12548416.png)
![4-[(E)-(3,5-Dibromopyridin-2-yl)diazenyl]aniline](/img/structure/B12548437.png)
![1,3,3-Trimethyl-4,11-dihydro-3H-indeno[2,1-f]quinoline](/img/structure/B12548446.png)
![Propane, 1,1'-[(dichloromethylene)bis(oxy)]bis[2,2-dinitro-](/img/structure/B12548449.png)






![2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-1,3-dithiolane](/img/structure/B12548489.png)

![1,5-Bis[(3-methylphenyl)methoxy]naphthalene](/img/structure/B12548509.png)
![5-Methyl-5-{1-[(prop-2-en-1-yl)oxy]ethyl}-1,3-dioxane](/img/structure/B12548523.png)
